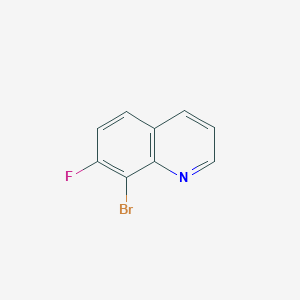
8-Bromo-7-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-fluoroquinoline is a compound with the CAS Number: 1420790-22-2 . It has a molecular weight of 226.05 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H5BrFN . The InChI Code for this compound is 1S/C9H5BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at 4°C .Applications De Recherche Scientifique
Photoremovable Protecting Group for Physiological Use
8-Bromo-7-hydroxyquinoline (BHQ) demonstrates significant potential as a photoremovable protecting group for caged biomolecules. This application is particularly relevant in studying cell physiology as BHQ can be efficiently photolyzed to release bioactive molecules such as neurotransmitters and drugs. Its stability in the dark, water solubility, low fluorescence levels, and synthetic accessibility make it an ideal candidate for regulating the action of biological effectors in cell and tissue culture, especially using two-photon excitation (2PE) technology (Zhu, Pavlos, Toscano, & Dore, 2006).
Antibacterial Properties
8-Nitrofluoroquinolone derivatives, closely related to 8-bromo-7-fluoroquinoline, have been studied for their antibacterial properties. These derivatives have shown significant activity against various gram-positive and gram-negative bacterial strains, indicating potential applications in the development of new antibacterial drugs (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
In Vitro Cytotoxic Studies
Studies on 8-hydroxyquinoline derived thiosemicarbazones and their metal complexes have revealed promising in vitro cytotoxic activities against certain cancer cell lines. The metal complexes, particularly Co(III) complexes, have shown enhanced antiproliferative activity, suggesting potential applications in cancer therapy (Kotian, Kamat, Naik, Kokare, Kumara, Lokanath Neratur, Kumbar, Bhat, & Revankar, 2021).
Corrosion Detection in Coatings
8-Hydroxyquinoline has been successfully used as a ferric ion sensitive indicator in epoxy coatings for detecting corrosion. Its incorporation into coatings allows for early-stage corrosion detection through fluorescence in regions where Fe2+/Fe3+ ions are produced, highlighting its potential application in materials science and engineering (Roshan, Dariani, & Mokhtari, 2018).
Fluorogenic Sensing of Metal Ions
8-Hydroxyquinoline-based ligands with extended conjugated fluorophores have been designed for turn-on and ratiometric sensing of cations. These compounds show promise in the development of fluorescence-based sensor arrays for distinguishing between various cationic analytes (Palacios, Wang, Montes, Zyryanov, Hausch, Jursíková, & Anzenbacher, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
8-bromo-7-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZVXGUTJUGURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
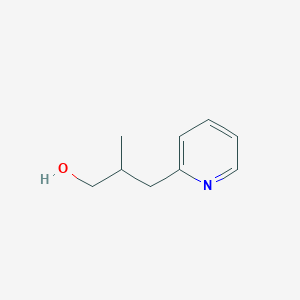
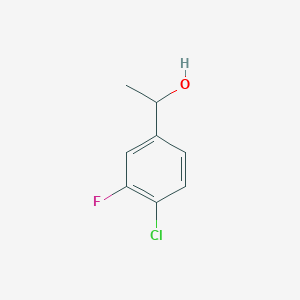
![4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2668285.png)
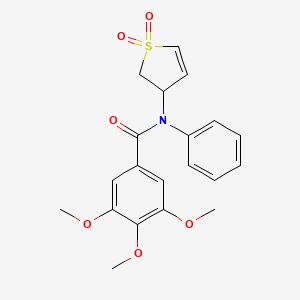
![(5Z)-3-cyclopentyl-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2668289.png)
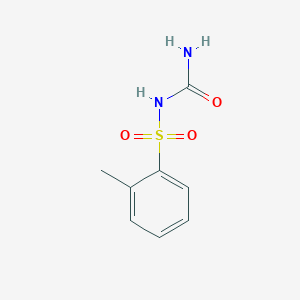

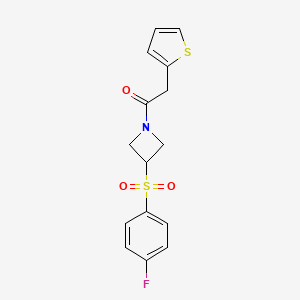
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2668295.png)
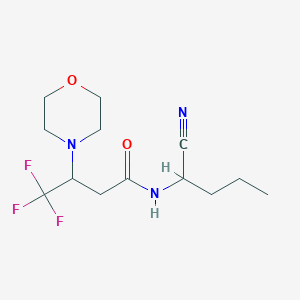

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-enamide](/img/structure/B2668299.png)
![1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2668303.png)

